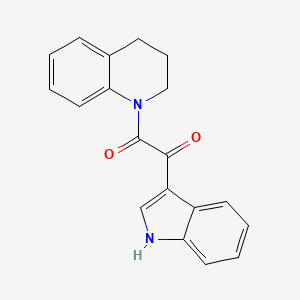
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone
Descripción general
Descripción
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone, also known as IDO inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It is a small molecule that inhibits the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO plays a crucial role in the immune system by suppressing T cell responses and promoting the survival of tumor cells. Inhibition of IDO activity has been shown to enhance the immune response against cancer cells, making IDO inhibitors a promising therapeutic approach for cancer treatment.
Mecanismo De Acción
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors work by blocking the activity of the enzyme this compound, which is involved in the metabolism of tryptophan. Tryptophan is an essential amino acid that is required for T cell function. By inhibiting this compound activity, this compound inhibitors increase the levels of tryptophan in the tumor microenvironment, which promotes the activation of T cells and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to enhancing the anti-tumor immune response, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This compound inhibitors have also been shown to reduce the proliferation and survival of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors is their specificity for this compound, which minimizes off-target effects. However, this compound inhibitors can be challenging to work with due to their low solubility and stability. Additionally, the effects of this compound inhibitors can be influenced by the tumor microenvironment, which can vary depending on the type of cancer and the stage of disease.
Direcciones Futuras
Future research on 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors will focus on several areas, including the optimization of synthetic routes to improve yields and purity, the development of more potent and selective this compound inhibitors, and the identification of biomarkers that can predict response to this compound inhibitors. Additionally, clinical trials will continue to evaluate the safety and efficacy of this compound inhibitors in cancer patients, with the goal of developing new therapies for cancer treatment.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors have been extensively studied for their potential use in cancer therapy. Numerous preclinical studies have demonstrated that this compound inhibitors can enhance the anti-tumor immune response in various cancer models, including melanoma, breast cancer, and lung cancer. Clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitors in cancer patients.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(15-12-20-16-9-3-2-8-14(15)16)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12,20H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORWCTVSFTKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711613.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
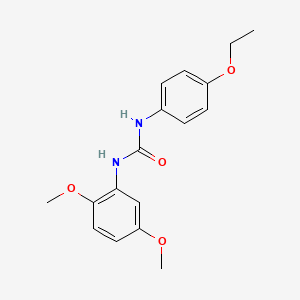
![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)
![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)
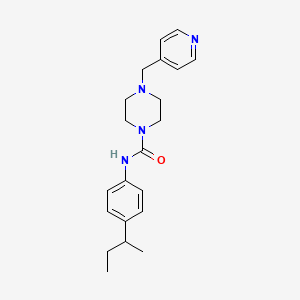
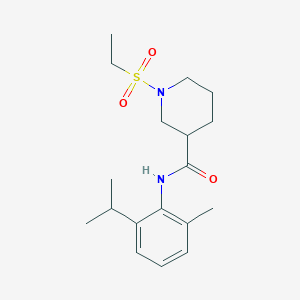
![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
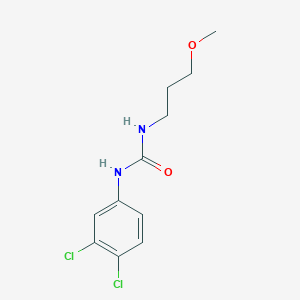
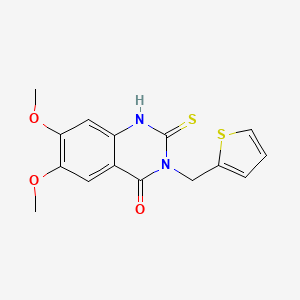
![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)
